3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Description
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS: Not explicitly provided in evidence; structurally related compounds in ) is a heterocyclic compound featuring a pyrrolopyridine core substituted with iodine at the 3-position and a carboxylic acid group at the 5-position. The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the carboxylic acid group allows for derivatization into esters, amides, or salts for improved solubility .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMCPLKNUUDRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring. The reaction conditions often involve solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the iodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species and other hazardous chemicals involved in the process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s biological activity .
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules used in cancer therapy.
Chemical Biology: The compound is used in the study of protein-ligand interactions and the development of chemical probes for biological research.
Material Science: It can be utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural analogs and their distinguishing features:
*Calculated from molecular formula.
Key Observations:
- Substituent Position : The pyrrolo[3,2-b]pyridine isomer (target compound) differs from pyrrolo[2,3-b]pyridine derivatives in ring fusion, affecting π-stacking and binding interactions .
- Halogen Effects : Iodo substituents (e.g., 3-iodo) offer distinct reactivity compared to chloro or bromo analogs, enabling late-stage functionalization .
- Carboxylic Acid Derivatives : Methyl esters (e.g., CAS 944937-30-8) are common intermediates for amide coupling, as seen in and using HATU/DIEA .
Physicochemical Properties
- Purity and Availability : Analogs like 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1190322-96-3) are available at 98% purity, highlighting commercial interest in iodinated heterocycles .
Biological Activity
Overview
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom attached to a pyrrolo[3,2-b]pyridine core, which is crucial for its interactions with biological targets. Research indicates that it may serve as a precursor for various pharmacologically active molecules, particularly in cancer therapy.
The primary mechanism of action for this compound involves its ability to inhibit specific kinases by binding to their ATP-binding sites. This inhibition blocks the phosphorylation of target proteins, disrupting signaling pathways that promote cell proliferation and survival. Such activity positions the compound as a potential therapeutic agent in oncology.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through its action on kinases involved in tumor growth. For instance, studies have indicated that derivatives of pyrrolo[3,2-b]pyridine compounds can significantly reduce cell viability in breast and ovarian cancer models .
Antimycobacterial Activity
The compound also shows promise in antimycobacterial activity. Investigations into related pyrrolo derivatives have revealed their effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating low minimum inhibitory concentrations (MIC) . This suggests potential applications in treating tuberculosis and related infections.
Other Biological Activities
In addition to anticancer and antimycobacterial effects, this compound may possess anti-inflammatory and analgesic properties. Pyrrolo derivatives have been documented to interact with the nervous and immune systems, indicating a broader spectrum of pharmacological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Structure | Anticancer, antimycobacterial |
| 3-Iodo-1H-indole-5-carboxylic acid | Structure | Antitumor activity |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Structure | FGFR inhibition |
Case Studies
- Anticancer Efficacy : A study involving the synthesis of various pyrrolo derivatives demonstrated that certain compounds significantly inhibited the growth of breast cancer cells. The most potent derivatives were evaluated for their cytotoxicity against both cancerous and non-cancerous cell lines, revealing selective toxicity towards cancer cells .
- Antimycobacterial Activity : Research on pyrrolo derivatives indicated that specific modifications could enhance solubility and metabolic stability while maintaining low toxicity levels in vitro. The most active compounds were further assessed for their pharmacokinetic profiles in animal models .
Q & A
Q. What are the common synthetic routes for 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of halogenated pyridine precursors. A validated method starts with 2-bromo-5-iodopyridine, which undergoes cyclization under controlled temperatures (e.g., 80–100°C) in the presence of catalysts like Pd(PPh₃)₄. The carboxylic acid group is introduced via hydrolysis or oxidation steps. Yield optimization requires precise control of solvent polarity (e.g., DMF or THF) and inert atmospheres to minimize side reactions .
Q. How does the iodine substituent affect the compound’s reactivity in cross-coupling reactions?
The iodine atom at the 3-position enhances susceptibility to palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) due to its favorable leaving-group properties. This enables functionalization with aryl, alkyne, or heterocyclic groups, critical for diversifying molecular libraries in drug discovery. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (e.g., K₂CO₃) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Key methods include:
- NMR (¹H/¹³C): To confirm regiochemistry of the pyrrolopyridine core and iodine placement.
- HRMS: For exact mass validation.
- HPLC-PDA: To assess purity (>95% typically required for biological assays).
- X-ray crystallography (if crystalline): For unambiguous structural elucidation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization be addressed?
Regioselectivity in electrophilic substitution is influenced by the electron-withdrawing carboxylic acid group. Computational modeling (DFT) predicts preferential reactivity at the 4-position of the pyridine ring. Experimental validation using directed ortho-metalation (DoM) strategies with directing groups (e.g., amides) can enhance selectivity .
Q. What strategies optimize solubility for in vitro bioactivity studies?
The carboxylic acid group provides inherent aqueous solubility, but pH-dependent ionization (pKa ~4.5) limits passive diffusion. Prodrug approaches (e.g., methyl ester formation) or salt formation (e.g., sodium or lysine salts) improve bioavailability. Solubility parameters (LogP, PSA) should be calculated using software like Schrödinger’s QikProp .
Q. How does this compound compare to analogous bromo- or chloro-pyrrolopyridines in kinase inhibition assays?
Iodo derivatives exhibit stronger π-π stacking with kinase ATP-binding pockets due to increased van der Waals interactions. In a study comparing IC₅₀ values, the iodo analog showed 10-fold higher potency against EGFR mutants compared to bromo derivatives. However, heavier halogens may reduce metabolic stability .
Q. What are the key considerations for scaling up synthesis from milligram to gram scale?
Critical factors include:
- Catalyst loading reduction: Transition from Pd(PPh₃)₄ (5 mol%) to cheaper Pd(OAc)₂ (1 mol%) with ligand optimization.
- Continuous flow reactors: Improve heat management and reduce reaction times for cyclization steps.
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
Q. How can computational tools predict binding modes with biological targets like BSA or kinases?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The carboxylic acid group often forms hydrogen bonds with lysine residues, while the iodine participates in halogen bonding with carbonyl groups. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
